molecular formula C10H21ClN2O B6217603 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride CAS No. 2742659-85-2

3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride

Cat. No.: B6217603
CAS No.: 2742659-85-2
M. Wt: 220.7
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Description

3-Amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclopentylmethyl group, and a methylated amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of cyclopentylmethylamine with a suitable acyl chloride under controlled conditions to form the corresponding amide. Subsequent methylation of the amide nitrogen atom can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions can be used.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Amide derivatives with different substituents.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: Potential use in drug discovery and development, especially in targeting specific biological pathways.

  • Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-Amino-2-(cyclopentylmethyl)propan-1-ol

  • N-Methyl-3-amino-2-(cyclopentylmethyl)propanamide

Uniqueness: 3-Amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its applications and reactivity can vary based on these structural differences.

Properties

CAS No.

2742659-85-2

Molecular Formula

C10H21ClN2O

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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